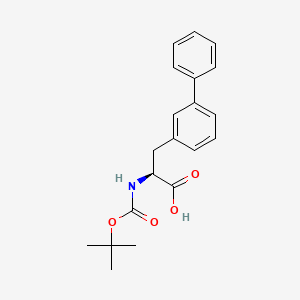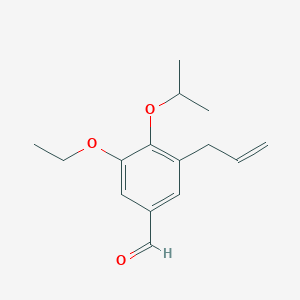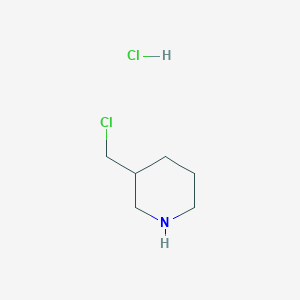
Boc-(S)-2-Amino-3-biphenyl-3-yl-propionsäure
Übersicht
Beschreibung
Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mikrowellengestützte Festphasen-Synthese in Wasser
Boc-(S)-2-Amino-3-biphenyl-3-yl-propionsäure wird in der mikrowellengestützten Festphasen-Synthese in Wasser verwendet . Diese Methode verwendet Boc-Aminosäure-Nanopartikel für die Festphasenreaktion von Nanopartikelreaktanten auf dem Harz in Wasser . Sie ist eine organische Lösungsmittel-freie, umweltfreundliche Methode zur Peptidsynthese .
Synthese von Peptiden
Diese Verbindung wird zur Synthese von Peptiden wie Leu-Enkephalin, Tyr-Gly-Gly-Phe-Leu-OH und Val-Ala-Val-Ala-Gly-OH verwendet . Die Verwendung von Boc-Aminosäure-Nanopartikeln in wasserbasierten mikrowellengestützten Protokollen macht den Syntheseprozess effizient .
BOC-Schutz von Aminen
this compound wird beim BOC-Schutz von Aminen verwendet . Dieser Prozess wird in einem katalytisch und Lösungsmittel-freien Medium unter milden Reaktionsbedingungen durchgeführt, was ihn zu einem grünen und umweltfreundlichen Verfahren macht .
Entwicklung neuer Wirkstoffziele
In der Pharmakologie kann this compound die Identifizierung neuer Wirkstoffziele erleichtern . Sie unterstützt die Entwicklung effektiverer Medikamente und das Verständnis des Arzneimittelstoffwechsels und der Toxizität .
Sensorentwicklung
this compound kann bei der Entwicklung von Sensoren eingesetzt werden . Beispielsweise kann sie bei der Herstellung eines Fluoreszenzsensors für Catechol und seine Amin-Derivate verwendet werden .
Grüne Chemie
Die Verwendung von this compound steht im Einklang mit den Prinzipien der grünen Chemie . Ihre Verwendung in einem katalytisch und Lösungsmittel-freien Medium trägt zur Entwicklung nachhaltiger synthetischer Methoden im Bereich der Feinchemikalien bei .
Wirkmechanismus
Target of Action
Boc-protected amino acids are primarily used in peptide synthesis. The Boc group serves as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
The Boc group is added to the amino group of the amino acid under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The primary biochemical pathway involving Boc-protected amino acids is peptide synthesis. The Boc group allows for the selective reaction of the carboxyl group of the amino acid, facilitating the formation of peptide bonds .
Pharmacokinetics
The boc group can be removed under acidic conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the action of Boc-protected amino acids is the formation of peptides through selective and controlled reactions. The Boc group can be removed under acidic conditions to yield the free amino acid .
Action Environment
The stability of the Boc group can be influenced by the pH and temperature of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEFJZPUOYOJOM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide;pentahydrate;trihydrochloride](/img/structure/B1509299.png)



![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)
![(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1509343.png)





![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)

![2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B1509427.png)
